2-Amino-5-phenylpyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-phenylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylpyridine-4-carboxylic acid typically involves the reaction of 2-amino-5-phenylpyridine with a carboxylating agent. One common method is the reaction of 2-amino-5-phenylpyridine with carbon dioxide in the presence of a base, such as potassium carbonate, under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-phenylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: 2-Nitro-5-phenylpyridine-4-carboxylic acid.
Reduction: 2-Amino-5-phenylpyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-phenylpyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-phenylpyridine-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenylpyridine: Lacks the carboxylic acid group, making it less polar.
2-Amino-4-phenylpyridine: Differently substituted, leading to different chemical properties.
2-Amino-5-phenylpyridine-3-carboxylic acid: Positional isomer with different reactivity.
Uniqueness
2-Amino-5-phenylpyridine-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules .
Properties
IUPAC Name |
2-amino-5-phenylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAYBCBGQAOMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673485 |
Source
|
Record name | 2-Amino-5-phenylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214341-29-3 |
Source
|
Record name | 2-Amino-5-phenylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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